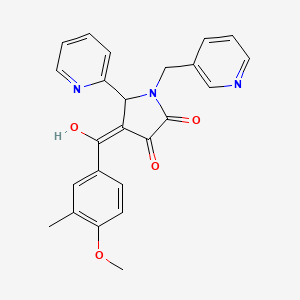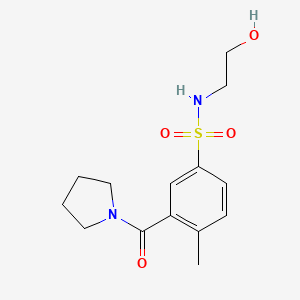
3-(hydroxymethyl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(hydroxymethyl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinol, also known as HPP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activity of various kinases involved in cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and inflammation, the induction of apoptosis (programmed cell death), and the modulation of immune responses. This compound has also been shown to have antioxidant properties, reducing oxidative stress and protecting cells from damage.
Advantages and Limitations for Lab Experiments
3-(hydroxymethyl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinol has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields. However, this compound also has some limitations, including its high cost and limited availability, as well as the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 3-(hydroxymethyl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinol, including the development of new drugs for the treatment of cancer and inflammatory diseases, the optimization of this compound synthesis methods for increased yield and purity, and the investigation of this compound's potential applications in materials science and agriculture. Additionally, further research is needed to fully understand this compound's mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-(hydroxymethyl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinol involves the reaction of 1-(1H-pyrazol-3-ylcarbonyl)piperidine with formaldehyde, followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield this compound. This method has been optimized to produce this compound in high yields and purity, making it suitable for various research applications.
Scientific Research Applications
3-(hydroxymethyl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinol has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been used as a plant growth regulator, enhancing crop yield and quality. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c14-7-10(16)3-1-5-13(6-10)9(15)8-2-4-11-12-8/h2,4,14,16H,1,3,5-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJRJDJXCJSVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NN2)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-(1-methyl-1-phenylethyl)acetamide](/img/structure/B5323863.png)
![N-(3,5-dimethylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5323870.png)

![3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5323880.png)
![2-[(3-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5323896.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5323898.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
![rel-(4aS,8aR)-6-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323912.png)
![2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5323928.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5323938.png)